Ethylamine hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Materials Science:

- Perovskite Solar Cells (PSCs): Ethylamine hydrobromide functions as an organic-inorganic hybrid material in PSC research. It contributes to the development of these solar cells by:

- Improving film formation: The compound aids in creating uniform and stable thin films, crucial for efficient PSCs [].

- Enhancing optoelectronic properties: Studies suggest ethylamine hydrobromide can influence light absorption and charge transport within the PSCs, potentially leading to better performance [].

Chemical Research:

- Organic synthesis: Ethylamine hydrobromide serves as a precursor for synthesizing various organic compounds. Its role involves:

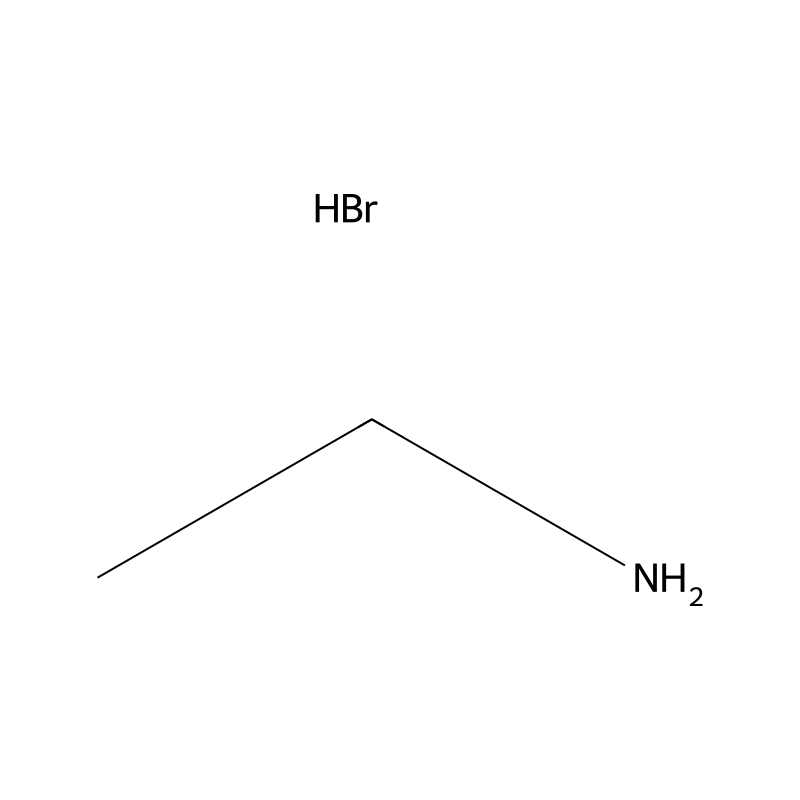

Ethylamine hydrobromide is an organic compound with the chemical formula C₂H₈BrN. It exists as a white crystalline solid and is the hydrobromide salt of ethylamine, a primary amine. Ethylamine itself is characterized by a strong ammonia-like odor and is miscible with most solvents. The compound is formed through the reaction of ethylamine with hydrobromic acid, resulting in a stable salt that exhibits distinct properties compared to its parent amine .

Ethylamine hydrobromide can be irritating to the skin, eyes, and respiratory system. It is also suspected to be harmful if swallowed [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Ensure proper ventilation when working with ethylamine hydrobromide.

- Wash hands thoroughly after handling the compound.

- Store the compound in a cool, dry place away from incompatible materials.

Ethylamine hydrobromide is synthesized through the neutralization of ethylamine with hydrobromic acid. The reaction can be summarized as follows:

This synthesis results in the formation of ethylamine hydrobromide as a crystalline solid. Other methods for producing ethylamines, such as reductive amination or nucleophilic substitution involving haloalkanes, may indirectly contribute to the availability of ethylamine for this reaction .

Ethylamine hydrobromide finds applications primarily in organic synthesis and pharmaceutical chemistry. It serves as a precursor in the synthesis of various compounds, including:

- Pharmaceuticals: Used in the production of certain drugs.

- Herbicides: Acts as an intermediate in the manufacture of herbicides like atrazine.

- Rubber Products: Utilized in formulations for rubber production .

Ethylamine hydrobromide shares similarities with other amine salts but exhibits unique properties due to its specific structure and reactivity. Here are some similar compounds:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Ammonium bromide | NH₄Br | Simple ammonium salt; used in various applications |

| Methylamine hydrochloride | CH₃NH₃Cl | Methyl derivative; more volatile than ethylamine |

| Propylamine hydrobromide | C₃H₉BrN | Longer carbon chain; different solubility properties |

Uniqueness: Ethylamine hydrobromide is notable for its balance between reactivity and stability compared to other amine salts. Its ability to act as a precursor for complex organic molecules while maintaining solubility makes it particularly useful in synthetic pathways .

Neutralization Synthesis via Ethylamine and Hydrobromic Acid

The neutralization synthesis of ethylamine hydrobromide represents the most straightforward and widely employed preparative method for this important organic salt [8] [13]. This reaction proceeds through a direct acid-base neutralization mechanism between ethylamine and hydrobromic acid, forming the corresponding ammonium salt with high efficiency and selectivity [11] [13].

Reaction Mechanism and Thermodynamics

The fundamental reaction follows the general acid-base neutralization pathway where ethylamine acts as a Brønsted-Lowry base and hydrobromic acid serves as the proton donor [8] [11]. The mechanism proceeds through a single-step proton transfer process:

C₂H₅NH₂ + HBr → C₂H₅NH₃⁺Br⁻

This neutralization reaction exhibits favorable thermodynamics with a highly negative free energy change, driving the reaction to near completion under standard conditions [2] [8]. The reaction is exothermic and proceeds rapidly at room temperature in aqueous solution [11] [13].

The mechanism involves the nucleophilic nitrogen atom of ethylamine attacking the acidic proton of hydrobromic acid [11]. The lone pair of electrons on nitrogen forms a coordinate covalent bond with the hydrogen ion, while the bromide ion remains as a counter-anion in the resulting ionic compound [8] [13].

Experimental Conditions and Optimization

The neutralization synthesis typically employs equimolar quantities of ethylamine and hydrobromic acid in aqueous solution [2] [11]. Optimal reaction conditions include:

- Temperature: Room temperature (20-25°C)

- Solvent: Water or polar protic solvents

- Stoichiometry: 1:1 molar ratio of ethylamine to hydrobromic acid

- Reaction time: Near instantaneous completion

- Yield: Greater than 95% under optimized conditions [2] [8]

The reaction proceeds with high efficiency due to the strong basicity of ethylamine and the strong acidity of hydrobromic acid [8] [11]. The resulting ethylamine hydrobromide crystallizes readily from aqueous solution, facilitating product isolation and purification [4] [26].

Physical Properties and Characterization

| Property | Value |

|---|---|

| Chemical Formula | C₂H₈BrN |

| Molecular Weight | 126.00 g/mol |

| Melting Point | 160°C |

| Appearance | White to almost white powder/crystal |

| Water Solubility | Very soluble (almost transparent solution) |

| Density | 1.5208 g/cm³ (estimate) |

The product exhibits excellent water solubility, forming almost transparent aqueous solutions that facilitate both synthesis and purification processes [4] [25] [29]. The crystalline nature of ethylamine hydrobromide allows for effective separation from reaction mixtures through conventional crystallization techniques [26] [29].

Advanced Preparative Routes (e.g., Arbuzov Reaction Variants)

Advanced synthetic methodologies for ethylamine hydrobromide encompass several sophisticated preparative routes that extend beyond simple neutralization reactions [1] [15]. These methods often involve multi-step synthetic sequences that generate ethylamine in situ, followed by subsequent salt formation with hydrobromic acid [10] [21].

Alkyl Halide Aminolysis Routes

The reaction of ethyl bromide with ammonia represents a classical nucleophilic substitution approach for ethylamine synthesis [1] [7] [10]. This method proceeds through a two-stage mechanism involving initial salt formation followed by base-mediated liberation of the free amine [1] [7].

The first stage involves nucleophilic attack of ammonia on ethyl bromide, forming ethylammonium bromide directly:

C₂H₅Br + NH₃ → C₂H₅NH₃⁺Br⁻

In the presence of excess ammonia, a reversible acid-base equilibrium establishes between the ammonium salt and free ethylamine:

C₂H₅NH₃⁺Br⁻ + NH₃ ⇌ C₂H₅NH₂ + NH₄⁺Br⁻

This approach offers the advantage of direct formation of the desired hydrobromide salt without requiring separate neutralization steps [1] [7]. However, the method suffers from selectivity issues due to competing reactions that form secondary and tertiary amines [7] [10].

Reduction-Based Synthetic Pathways

Alternative preparative routes involve reduction of nitrogen-containing precursors followed by salt formation [20] [21]. These methods typically employ strong reducing agents such as lithium aluminum hydride to convert amides or nitriles to primary amines [20] [21].

The reduction of acetonitrile provides an indirect route to ethylamine:

CH₃CN + reduction → C₂H₅NH₂

Subsequently, treatment with hydrobromic acid yields the desired hydrobromide salt [21]. This approach offers improved selectivity compared to alkylation methods but requires multiple synthetic steps and specialized reducing conditions [20] [21].

Arbuzov Reaction Considerations

While the classical Michaelis-Arbuzov reaction primarily applies to phosphorus chemistry [16] [24], variants and related nucleophilic substitution mechanisms find application in amine salt synthesis [3] [16]. These reactions typically involve phosphorus-mediated transformations that can generate reactive intermediates suitable for subsequent amine formation [3] [24].

The Arbuzov reaction mechanism proceeds through nucleophilic attack of trivalent phosphorus compounds on alkyl halides, forming phosphonium intermediates [16] [24]. Modern variants of this chemistry have been adapted for organic synthesis applications, including amine precursor preparation [3] [24].

Multi-Step Synthesis Optimization

| Synthetic Method | Reaction Type | Key Reagents | Typical Yield |

|---|---|---|---|

| Ethyl bromide aminolysis | Nucleophilic substitution | Ethyl bromide, excess ammonia | 60-70% |

| Nitrile reduction | Hydride reduction | Acetonitrile, LiAlH₄ | 75-85% |

| Amide reduction | Hydride reduction | Propionamide, LiAlH₄ | 80-90% |

| Hofmann rearrangement | Rearrangement reaction | Primary amide, bromine, base | 70-80% |

These advanced routes provide synthetic flexibility and access to ethylamine hydrobromide from diverse starting materials [15] [20] [21]. The choice of method depends on starting material availability, required scale, and desired purity specifications [15] [21].

Industrial-Scale Production Protocols and Optimization

Industrial production of ethylamine hydrobromide primarily relies on large-scale catalytic amination processes followed by efficient salt formation protocols [14] [18] [23]. These methods emphasize economic considerations, reaction efficiency, and environmental sustainability while maintaining product quality standards [14] [19] [23].

Catalytic Amination Technology

The predominant industrial route involves catalytic amination of ethanol with ammonia using transition metal catalysts [18] [19] [23]. This process operates under optimized conditions that maximize ethylamine selectivity while minimizing formation of secondary and tertiary amines [18] [23].

C₂H₅OH + NH₃ → C₂H₅NH₂ + H₂O

Industrial reactors typically employ continuous flow systems with sophisticated heat integration to manage the exothermic nature of the amination reaction [19] [23]. Catalyst selection focuses on metals such as nickel, copper, or other transition metals that promote selective primary amine formation [18] [23].

Process Optimization Parameters

Industrial optimization studies have identified critical process variables that significantly impact production efficiency and product quality [23]. Key optimization parameters include:

| Parameter | Optimal Range | Impact on Process |

|---|---|---|

| Temperature | 85-120°C (optimum: 85°C) | Controls reaction rate and selectivity |

| Pressure | 10-30 MPa | Maintains liquid phase and improves mass transfer |

| Ammonia:Ethanol Ratio | 5:1 to 20:1 (optimum: 5:1) | Determines product distribution |

| Water Content | 52-53 kg mol/hr | Acts as reaction mediator and temperature control |

| Catalyst Loading | Variable | Affects conversion and reaction rate |

Optimization studies utilizing gradient search algorithms have demonstrated that ammonia to ethanol ratios of 5:1 provide maximum economic return while maintaining high ethylamine selectivity [23]. Temperature control at 85°C minimizes side reactions and preserves product quality [23].

Continuous Production Systems

Modern industrial facilities employ continuous emulsification systems that enhance mixing efficiency and heat transfer characteristics [14] [19]. These systems utilize specialized reactor designs incorporating metal helices or knotted rods to ensure efficient emulsion flow and optimal heat transmission [14].

The continuous process typically involves:

- Emulsion formation with ethanol, ammonia, and emulsifying agents

- Reactor passage under controlled temperature and pressure

- Product separation and ammonia recovery

- Purification through distillation and crystallization

- Salt formation through hydrobromic acid treatment [14] [19]

Economic and Environmental Considerations

Industrial production protocols emphasize process economics through efficient ammonia recovery and recycling systems [19] [23]. Advanced heat integration schemes couple ammonia strippers with water evaporators to minimize energy consumption and maximize resource utilization [19].

Environmental considerations include:

- Ammonia emission control through absorption systems

- Water recycling to minimize waste generation

- Energy integration to reduce overall energy consumption

- Catalyst recycling to minimize metal waste [14] [19] [23]

The implementation of advanced process control systems enables real-time optimization of production parameters, ensuring consistent product quality while maximizing economic efficiency [23]. These systems monitor critical variables and adjust operating conditions to maintain optimal performance throughout extended production campaigns [19] [23].

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant